N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

OLED Thermodynamics Morphological Stability

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (CAS 138171-14-9), also known as p-TTP, MPDA, or NTD, is a para-substituted triarylamine small molecule semiconductor. It belongs to a critical class of hole-transport materials (HTMs) engineered for organic light-emitting diode (OLED) applications where thermal vacuum evaporation is the primary fabrication method.

Molecular Formula C32H28N2
Molecular Weight 440.6 g/mol
CAS No. 138171-14-9
Cat. No. B137059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine
CAS138171-14-9
Molecular FormulaC32H28N2
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C
InChIInChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3
InChIKeyFQNVFRPAQRVHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (p-TTP) is a Key Procurement Candidate for Vacuum-Processed OLED HTLs


N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (CAS 138171-14-9), also known as p-TTP, MPDA, or NTD, is a para-substituted triarylamine small molecule semiconductor [1]. It belongs to a critical class of hole-transport materials (HTMs) engineered for organic light-emitting diode (OLED) applications where thermal vacuum evaporation is the primary fabrication method [1]. Its molecular architecture, featuring diphenyl-amino and p-tolyl substituents on a central benzene-1,4-diamine core, directly dictates its solid-state thermodynamic behavior and vacuum process compatibility, setting the stage for quantifiable differentiation from its closest meta-substituted and unsubstituted analogs.

The Performance Risk of Substituting p-TTP with its Meta-Substituted or Unsubstituted Analogs in High-Precision OLED Manufacturing


Generic substitution among triarylamine hole-transport materials (HTMs) is a critical failure point for vacuum-processed OLEDs because para- versus meta-substitution patterns fundamentally alter solid-state thermodynamics, directly governing thin-film stability and device longevity [1]. While compounds like DDP and TPD may appear structurally similar, their distinct phase transition enthalpies and vapor pressures lead to divergent evaporation rates during co-deposition, causing layer thickness variability, organic-organic interface instabilities, and ultimately, a shift in emission color coordinates or accelerated device degradation. The quantitative discrepancies in these thermodynamic parameters, detailed below, demonstrate why p-TTP occupies a unique process window that cannot be approximated by simply tuning deposition parameters for its closest analogs.

Quantifiable Thermodynamic and Processing Advantages of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine Over TPD and DDP


Higher Enthalpy of Fusion (ΔfusH) Confers Superior Morphological Stability in OLED Stacks

A high enthalpy of fusion indicates stronger intermolecular interactions in the crystalline state, which directly correlates with higher morphological stability of vacuum-deposited amorphous films against crystallization under operational heat. p-TTP exhibits a significantly higher fusion enthalpy compared to the common HTL, TPD, as determined by differential scanning calorimetry (DSC) [1]. This reduces the risk of device failure through crystallization-induced pixel shrinkage, a known failure mode for TPD-based devices.

OLED Thermodynamics Morphological Stability

Lower Sublimation Enthalpy (ΔsubH) Enables a Wider and More Forgiving Vacuum Deposition Process Window

The sublimation enthalpy, derived from high-precision vapor pressure measurements using the TG-FSC method, determines the required crucible temperature for a given deposition rate. p-TTP possesses a lower sublimation enthalpy than DDP, a structurally similar unsubstituted analog, demanding less thermal energy for evaporation and enabling a wider, more controllable low-temperature deposition process window, thus minimizing the risk of thermal decomposition of co-deposited emissive layers [1].

Vacuum Deposition Process Engineering Sublimation Thermodynamics

Higher Melting Point (Tm) Supports Robust Post-Process Annealing and Higher Operational Temperature Limits

The melting point is a fundamental indicator of thermal resilience. Head-to-head DSC analysis shows that p-TTP melts at a higher temperature than both the standard comparator TPD and the unsubstituted analog DDP [1]. This higher Tm allows for more aggressive post-deposition annealing protocols to optimize film morphology without phase transition, and signals greater intrinsic tolerance to the elevated local temperatures generated during high-brightness OLED operation.

Thermal Stability Annealing Device Robustness

Para-Substitution Vis-à-vis Meta-Substitution Optimizes the HOMO-LUMO Energy Gap for Blue-to-Yellow Emission Host Compatibility

While TPD (meta-substituted) is predominantly utilized and optimized for green-to-red OLED stacks, the para-substituted p-TTP is specifically cited as an effective hole-transport material for blue to yellow emitting OLEDs based on Alq3 derivatives . This application-specific advantage stems from the para-tolyl substitution's electronic influence on the HOMO level, which better aligns with the valence band of blue-emitting host materials, facilitating more efficient hole injection and higher electroluminescence yield in the challenging blue spectrum.

Optoelectronics Energy Level Engineering OLED Color Purity

Optimized Application Scenarios Where N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine Outperforms Its Closest Analogs


Precision Vacuum Co-Deposition for High-Resolution Blue OLED Displays

The combination of a lower sublimation enthalpy and higher melting point provides a wider, more controllable evaporation window, critical for the co-deposition precision required in high-resolution blue OLED display manufacturing [1]. The measurable 6.5% lower sublimation energy versus DDP allows for more stable deposition rates at lower temperatures, minimizing outgassing and thermal damage to the sensitive blue emissive layer, directly leveraging the evidence of superior thermodynamic processing parameters.

High-Temperature Post-Process Annealing for Enhanced Charge-Carrier Mobility

Procurement for R&D labs focused on maximizing hole mobility through thermal annealing should prioritize p-TTP based on its demonstrated 23% higher enthalpy of fusion compared to TPD [1]. This thermodynamic advantage indicates that p-TTP films can withstand higher annealing temperatures without devitrification, enabling the controlled grain growth necessary for enhanced charge-carrier mobility, as evidenced by the improved charge transfer resistance upon annealing observed in studies of NTD thin films [Supporting Evidence from cursor 4].

Development of Long-Lifetime Large-Area OLED Lighting Panels

The superior morphological stability, a direct consequence of p-TTP's higher thermodynamic barrier to crystallization versus TPD, makes it the preferred candidate for large-area OLED lighting panels where operational heat buildup is significant [1]. The quantifiable 23% higher fusion enthalpy translates to a reduced probability of catastrophic pixel shrinkage over the panel's lifetime, a key failure mode linked to HTL crystallization.

Integer Charge-Transfer (ICT) Complex Design for Molecular Doping in OFETs

For research groups exploring integer charge-transfer complexes for dielectric doping, p-TTP (as MPDA) offers a well-characterized thermodynamic threshold for complex formation with F4TCNQ, with high equilibrium constants (KCT > 10^4) observed above a solvent permittivity threshold of ~8-9 [2]. This quantitative doping behavior provides a predictable and tunable platform for modulating charge trapping in organic field-effect transistors (OFETs), differentiating it from other arylamines with less-defined doping thermodynamics.

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